N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide
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Overview
Description
N-[1-CYCLOPENTYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclopentyl group, a trifluoromethyl group, and an imidazolidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-CYCLOPENTYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of the imidazolidinyl ring and the introduction of the trifluoromethyl group. Common reagents used in these reactions include cyclopentanone, trifluoroacetic acid, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-CYCLOPENTYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[1-CYCLOPENTYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-CYCLOPENTYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinyl derivatives and trifluoromethyl-substituted compounds. Examples include:
- N-[1-CYCLOPENTYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]PENTANAMIDE
- N-[1-CYCLOPENTYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-METHYLBUTANAMIDE
Uniqueness
What sets N-[1-CYCLOPENTYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C11H14F3N3O3 |
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Molecular Weight |
293.24 g/mol |
IUPAC Name |
N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C11H14F3N3O3/c1-6(18)15-10(11(12,13)14)8(19)17(9(20)16-10)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,15,18)(H,16,20) |
InChI Key |
DKDBTUIKPQYRFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(C(=O)N(C(=O)N1)C2CCCC2)C(F)(F)F |
Origin of Product |
United States |
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